2'',4''-Di-O-(Z-p-coumaroyl)afzelin
Overview
Description
2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring compound isolated from the leaf extract of Machilus philippinensis Merr . It is an acylated flavonol monorhamnoside and has been identified as an alpha-glucosidase inhibitor . The compound has a molecular formula of C39H32O14 and a molecular weight of 724.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin typically involves the extraction from natural sources such as the leaves of Machilus philippinensis Merr . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific details on the reduction products are limited.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the flavonol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce reduced flavonol derivatives .
Scientific Research Applications
2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin involves its inhibition of alpha-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose . By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it a potential candidate for diabetes treatment . The molecular targets include the active site of alpha-glucosidase, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Quercetin: Another flavonol with similar antioxidant properties.
Kaempferol: A flavonol glycoside with comparable biological activities.
Rutin: A flavonol glycoside known for its anti-inflammatory and antioxidant properties.
Uniqueness: 2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin is unique due to its specific acylation pattern, which contributes to its distinct biological activities, particularly its potent alpha-glucosidase inhibitory activity . This sets it apart from other flavonols and flavonol glycosides, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6-,17-7-/t20-,34+,35-,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-CPUVFPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)/C=C\C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100434 | |
Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205534-17-4 | |
Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205534-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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